molecular formula C12H17FN2O B2655695 2-[3-Fluoro-4-(morpholin-4-yl)phenyl]ethan-1-amine CAS No. 910385-92-1

2-[3-Fluoro-4-(morpholin-4-yl)phenyl]ethan-1-amine

Cat. No.: B2655695
CAS No.: 910385-92-1
M. Wt: 224.279
InChI Key: JSZBKGXHHJOSCC-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-(3-fluoro-4-morpholin-4-ylphenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2O/c13-11-9-10(3-4-14)1-2-12(11)15-5-7-16-8-6-15/h1-2,9H,3-8,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSZBKGXHHJOSCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)CCN)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-Fluoro-4-(morpholin-4-yl)phenyl]ethan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-nitroaniline and morpholine.

    Reduction: The nitro group of 3-fluoro-4-nitroaniline is reduced to an amine group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.

    Nucleophilic Substitution: The resulting 3-fluoro-4-aminophenyl compound undergoes nucleophilic substitution with morpholine to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[3-Fluoro-4-(morpholin-4-yl)phenyl]ethan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds related to 2-[3-Fluoro-4-(morpholin-4-yl)phenyl]ethan-1-amine can modulate protein kinase activity, which is crucial for regulating cellular proliferation and apoptosis. For instance, derivatives of this compound have been explored for their ability to inhibit cancer cell growth by targeting specific signaling pathways involved in tumorigenesis .

Neurological Effects

This compound has shown promise as a potassium channel opener, which may be beneficial in treating neurological conditions such as migraines. In animal models, certain analogs demonstrated significant efficacy in reducing the frequency of cortical spreading depressions, a phenomenon associated with migraine attacks .

Antioxidant Properties

Studies have identified similar nitrogen-containing compounds with antioxidant potential. These compounds can protect against oxidative stress and may serve therapeutic roles in diseases characterized by oxidative damage. The structural features of 2-[3-Fluoro-4-(morpholin-4-yl)phenyl]ethan-1-amine contribute to its ability to scavenge free radicals and protect cellular membranes .

Synthesis and Derivatives

The synthesis of 2-[3-Fluoro-4-(morpholin-4-yl)phenyl]ethan-1-amine typically involves multi-step organic reactions starting from readily available precursors. The versatility of this scaffold allows for the development of various derivatives with modified functional groups to enhance biological activity or selectivity for specific targets.

Case Study 1: Anticancer Research

In a study examining the anticancer properties of morpholine derivatives, researchers synthesized several analogs of 2-[3-Fluoro-4-(morpholin-4-yl)phenyl]ethan-1-amine. These compounds were tested against multiple cancer cell lines, revealing IC50 values that indicate potent inhibitory effects on cell proliferation. The mechanism was linked to the modulation of key signaling pathways involved in cancer progression .

Case Study 2: Neurological Disorders

Another investigation focused on the use of morpholine-based compounds in models of migraine. The study highlighted how modifications to the basic structure influenced the pharmacokinetic properties and bioavailability, leading to improved outcomes in reducing migraine symptoms compared to traditional treatments .

Mechanism of Action

The mechanism of action of 2-[3-Fluoro-4-(morpholin-4-yl)phenyl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and morpholine groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Pattern and Heterocyclic Modifications

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Notes Evidence ID
Target: 2-[3-Fluoro-4-(morpholin-4-yl)phenyl]ethan-1-amine C₁₂H₁₅FN₂O 222.26 - 3-Fluoro, 4-morpholinophenyl, ethylamine Morpholine enhances solubility; fluorine modulates electronic effects
1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethan-1-amine C₁₃H₂₀FN₃ 237.32 - 3-Fluoro, 4-(4-methylpiperazinyl)phenyl Piperazine increases basicity; methyl group adds steric bulk
2-[2-(Morpholin-4-yl)phenyl]ethan-1-amine dihydrochloride C₁₂H₁₇Cl₂N₂O 289.19 - Morpholine at phenyl position 2 Positional isomerism affects receptor binding affinity
2-(3-Chlorophenyl)-2-(morpholin-4-yl)ethan-1-amine hydrochloride C₁₂H₁₆ClFN₂O 274.73 - 3-Chloro, morpholine on ethylamine carbon Chlorine’s electronegativity differs from fluorine
2-[3-(Difluoromethoxy)-4-methoxyphenyl]-2-(thiomorpholin-4-yl)ethan-1-amine C₁₄H₂₀F₂N₂O₂S 318.38 - Thiomorpholine (S replaces O), difluoromethoxy Sulfur increases lipophilicity; difluoromethoxy enhances stability
(1R)-1-[4-(Morpholin-4-yl)phenyl]ethan-1-amine C₁₂H₁₈N₂O 206.29 - Chiral center, morpholine at phenyl position 4 Stereochemistry influences enantioselective activity

Key Findings from Structural Comparisons

The absence of fluorine in ’s compound highlights fluorine’s role in enhancing binding via halogen bonding or modulating electron density .

Thiomorpholine () increases lipophilicity (LogP ~1.5 higher than morpholine), which may improve blood-brain barrier penetration but reduce aqueous solubility .

Halogen Substituent Effects :

  • Fluorine (target) vs. chlorine (): Fluorine’s smaller size and higher electronegativity minimize steric hindrance while maintaining electron-withdrawing effects, critical for optimizing pharmacokinetics .

Biological Activity

2-[3-Fluoro-4-(morpholin-4-yl)phenyl]ethan-1-amine, also known as CAS No. 910385-92-1, is an organic compound characterized by its unique structural components: a fluoro-substituted phenyl ring and a morpholine group attached to an ethanamine backbone. This compound has garnered attention in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities.

The molecular formula of 2-[3-Fluoro-4-(morpholin-4-yl)phenyl]ethan-1-amine is C12H17FN2O. Its structure allows for diverse interactions with biological targets, making it a candidate for further research in drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The fluoro and morpholine groups enhance its binding affinity, which can influence various biological pathways. The exact mechanism may vary depending on the target and context of use.

Biological Activity Overview

Research indicates that 2-[3-Fluoro-4-(morpholin-4-yl)phenyl]ethan-1-amine exhibits several biological activities:

1. Antiproliferative Effects
Studies have shown that derivatives of this compound can inhibit cell proliferation in cancer cell lines. For example, modifications to the structure have led to significant antiproliferative activity against HeLa cells, impacting microtubule dynamics and triggering cell death pathways .

2. Enzyme Interaction
This compound has been evaluated for its interaction with cytochrome P450 enzymes, specifically CYP3A4. The presence of the fluoro group can modulate metabolism-dependent inhibition, which is crucial for understanding its pharmacokinetic properties .

3. Antimicrobial Activity
Preliminary studies suggest potential antibacterial properties against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate moderate effectiveness against various strains, highlighting its potential as an antimicrobial agent .

Case Studies

Several case studies illustrate the biological activity of 2-[3-Fluoro-4-(morpholin-4-yl)phenyl]ethan-1-amine:

StudyFindings
CYP3A4 Interaction Study Identified that fluorine substitution can block metabolism-dependent inhibition, suggesting a favorable profile for oral bioavailability .
Antiproliferative Activity Demonstrated significant inhibition of HeLa cell proliferation, with effects on microtubule dynamics leading to cell death .
Antimicrobial Testing Showed moderate antibacterial activity against strains such as E. coli and S. aureus, with MIC values ranging from 5.64 µM to 156.47 µM .

Comparative Analysis

When compared to similar compounds, such as 2-(4-Fluorophenyl)ethan-1-amine and 3-Fluoro-4-(morpholin-4-yl)phenylamine, 2-[3-Fluoro-4-(morpholin-4-yl)phenyl]ethan-1-amine stands out due to its unique combination of functional groups which may enhance its biological activity and specificity towards certain targets.

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